molecular formula C11H12ClNO2 B8359511 N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide

N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide

Cat. No.: B8359511
M. Wt: 225.67 g/mol
InChI Key: LYRLKQKJDYGUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide is an organic compound that features a chloro-substituted benzene ring with a formyl group and an acetamide group attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation:

    Nucleophilic Substitution: The chloro group is introduced via a nucleophilic substitution reaction.

    Amidation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Chloro-3-carboxy-phenyl-ethyl-acetamide.

    Reduction: 4-Chloro-3-hydroxy-phenyl-ethyl-acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Bromo-3-formyl-phenyl)-ethyl]-acetamide: Similar structure but with a bromo group instead of a chloro group.

    N-[2-(4-Methyl-3-formyl-phenyl)-ethyl]-acetamide: Contains a methyl group instead of a chloro group.

Uniqueness

N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-[2-(4-chloro-3-formylphenyl)ethyl]acetamide

InChI

InChI=1S/C11H12ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6-7H,4-5H2,1H3,(H,13,15)

InChI Key

LYRLKQKJDYGUNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

NMO (184 mg, 1.32 mmol) was added to a sol. of N-[2-(4-chloro-3-hydroxymethyl-phenyl)-ethyl]-acetamide (100 mg, 0.439 mmol) in CH2Cl2 (9.22 mL). The mixture was stirred for 30 min, and tetrapropylammonium perruthenate (15.5 mg, 0.044 mmol) was added. The mixture was stirred for 1 h at rt, and was filtered over Celite. The filtrate was evaporated under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 49:1) yielded the title compound (50 mg, 50%). LC-MS: tR=0.75 min; ES+: 267.10.
Name
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
9.22 mL
Type
solvent
Reaction Step One
Quantity
15.5 mg
Type
catalyst
Reaction Step Two
Yield
50%

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